molecular formula C16H19Br2N3O2 B12162815 N'-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide

N'-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide

Cat. No.: B12162815
M. Wt: 445.1 g/mol
InChI Key: PVCLCDKAWZSMQJ-UHFFFAOYSA-N
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Description

N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide is a synthetic organic compound characterized by its unique structure, which includes an indole core substituted with bromine atoms and an octanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 5 and 7 positions.

    Hydrazone Formation: The brominated indole is reacted with octanehydrazide under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide involves its interaction with specific molecular targets. The bromine atoms and hydrazide moiety play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit enzymes or interact with DNA, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-2-(5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one: Similar indole core with bromine substitutions.

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar structure with different substituents.

Uniqueness

N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide is unique due to its specific combination of bromine atoms and the octanehydrazide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19Br2N3O2

Molecular Weight

445.1 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]octanamide

InChI

InChI=1S/C16H19Br2N3O2/c1-2-3-4-5-6-7-13(22)20-21-15-11-8-10(17)9-12(18)14(11)19-16(15)23/h8-9,19,23H,2-7H2,1H3

InChI Key

PVCLCDKAWZSMQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2Br)Br)O

Origin of Product

United States

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